Product packaging for Des(dimethylamino)hydroxyrizatriptan(Cat. No.:CAS No. 160194-39-8)

Des(dimethylamino)hydroxyrizatriptan

Cat. No.: B1589140
CAS No.: 160194-39-8
M. Wt: 242.28 g/mol
InChI Key: WXWBRTKSGCYLQS-UHFFFAOYSA-N
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Description

Des(dimethylamino)hydroxyrizatriptan, also widely known as Rizatriptan Benzoate Impurity F per the European Pharmacopoeia, is a key chemical entity with significant importance in pharmaceutical research and development. This compound, with the CAS Number 160194-39-8 and molecular formula C13H14N4O, is primarily used as a certified reference standard in analytical testing. It is essential for the quality control and regulatory compliance of migraine medications, specifically for the quantification and identification of process-related impurities in active pharmaceutical ingredients (APIs) like Rizatriptan Benzoate . Beyond its critical role as an analytical standard for techniques such as HPLC, this compound is a valuable intermediate in synthetic organic chemistry and drug discovery projects. Research indicates it possesses intriguing anti-inflammatory and antioxidant properties, making it a useful tool for studying maladies associated with inflammation and oxidative stress, such as rheumatoid arthritis . Its structure as a derivative of the triptan class of drugs also makes it a compound of interest for investigating the metabolism and structure-activity relationships of serotonin (5-HT1B/1D) receptor agonists . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O B1589140 Des(dimethylamino)hydroxyrizatriptan CAS No. 160194-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWBRTKSGCYLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166834
Record name Des(dimethylamino)hydroxyrizatriptan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160194-39-8
Record name Des(dimethylamino)hydroxyrizatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Des(dimethylamino)hydroxyrizatriptan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-1,2,4-Triazol-1ylmethyl)-1H-indole-3-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.191
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Record name DES(DIMETHYLAMINO)HYDROXYRIZATRIPTAN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUF1804OA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Rizatriptan S Metabolic Landscape

Rizatriptan (B1679398) is primarily metabolized in the body through oxidative deamination, a process heavily mediated by the enzyme monoamine oxidase-A (MAO-A). drugbank.com This principal metabolic pathway leads to the formation of triazolomethyl-indole-3-acetic acid, a compound that is not pharmacologically active. drugbank.com Alongside this major route, several minor metabolites are also produced. These include N-monodesmethyl-rizatriptan, which exhibits pharmacological activity comparable to the parent drug, as well as the N-oxide, the 6-hydroxy compound (6-hydroxyrizatriptan), and the sulfate (B86663) conjugate of the 6-hydroxy metabolite, all of which are considered pharmacologically inactive. drugbank.com

Rizatriptan and its Key Metabolites

Compound NameRole in Rizatriptan MetabolismPharmacological Activity
RizatriptanParent DrugActive
Triazolomethyl-indole-3-acetic acidMajor MetaboliteInactive
N-monodesmethyl-rizatriptanMinor MetaboliteActive
Des(dimethylamino)hydroxyrizatriptan (6-hydroxyrizatriptan) Minor Metabolite Inactive
Rizatriptan N-oxideMinor MetaboliteInactive
6-hydroxyrizatriptan (B12764725) sulfateMinor MetaboliteInactive

This table summarizes the main compounds involved in the metabolism of rizatriptan and their known pharmacological activity.

Rationale for Comprehensive Academic Investigation of Drug Metabolites

Firstly, metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. primescholars.comtandfonline.com In some instances, a metabolite may be the primary active agent, with the parent compound acting as a prodrug. openaccessjournals.com Therefore, identifying and characterizing the activity of metabolites is crucial for understanding the full spectrum of a drug's therapeutic action.

Secondly, drug metabolites can be a source of toxicity. numberanalytics.com The biotransformation of a drug can sometimes lead to the formation of reactive intermediates that can cause cellular damage, leading to adverse drug reactions. numberanalytics.com Investigating the toxicological profile of metabolites is therefore a vital component of safety assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the safety testing of drug metabolites, particularly those that are found in significant concentrations in humans. fda.govfda.gov

Finally, understanding drug metabolism is fundamental to personalized medicine. openaccessjournals.com Individual variations in metabolic pathways, often due to genetic factors, can lead to differences in how a drug is processed, affecting both its efficacy and the potential for adverse effects. numberanalytics.com Studying metabolites helps to elucidate these variations and can inform more individualized dosing strategies.

Current State of Knowledge and Research Gaps Concerning 6 Hydroxyrizatriptan

Chemical Synthesis Approaches for 6-hydroxyrizatriptan Reference Standards

While this compound is a distinct molecule, the synthesis of structurally similar compounds, such as 6-hydroxyrizatriptan, provides a valuable framework for its potential preparation. 6-hydroxyrizatriptan is a known metabolite of rizatriptan. researchgate.netresearchgate.net The synthesis of reference standards for such metabolites is crucial for their identification and quantification in biological samples.

A common strategy for the synthesis of rizatriptan and its analogues involves the Fischer indole (B1671886) synthesis. ias.ac.in However, this method can be prone to side-reactions, leading to the formation of 2-substituted analogs and dimers. To circumvent these issues, alternative methodologies have been developed. One such approach involves the construction of the indole ring via a Leimgruber-Batcho reaction, which has been successfully applied to the synthesis of rizatriptan from 3-Methyl-4-nitrobenzoic acid methyl ester. ias.ac.in

Another advanced method utilizes a palladium-catalyzed coupling ring closure reaction. ias.ac.in While effective, this approach often requires expensive catalysts and stringent anhydrous conditions. A more recent innovation in the synthesis of rizatriptan involves a continuous flow setup, which allows for a more controlled and scalable reaction process.

The synthesis of this compound would likely adapt these established methods. A plausible synthetic route could start from a suitably protected 4-(1H-1,2,4-triazol-1-ylmethyl)aniline derivative, which would then be subjected to a Fischer indole synthesis with a protected 4-hydroxybutyraldehyde (B1207772) equivalent to form the indole-3-ethanol side chain.

A general synthetic scheme for tryptamine (B22526) derivatives, which could be adapted for this compound, is presented in a patent describing novel processes for the manufacture of rizatriptan. This involves the reaction of a hydrazine (B178648) derivative with an appropriate aldehyde under acidic conditions. google.com

Synthetic Approach Key Features Potential Applicability to this compound
Fischer Indole SynthesisWell-established method for indole ring formation.Can be used to construct the core indole structure, but may require careful optimization to avoid side products. ias.ac.in
Leimgruber-Batcho ReactionAn alternative to the Fischer synthesis for indole construction.Offers a potentially higher-yielding route to the indole core. ias.ac.in
Palladium-Catalyzed CouplingModern method for ring closure.Provides good control over regioselectivity but can be costly. ias.ac.in
Continuous Flow SynthesisScalable and controlled reaction environment.Suitable for larger scale production of the target compound or its intermediates.

Development of Novel Synthetic Analogues of this compound for Structure-Activity Probes

The development of novel synthetic analogues of this compound is essential for probing structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can identify key pharmacophoric features responsible for biological activity.

The synthesis of analogues can be achieved by introducing various substituents on the indole ring, the triazole moiety, or the ethanol (B145695) side chain. For instance, the hydroxyl group of the ethanol side chain could be converted to other functional groups, such as ethers or esters, to investigate the importance of this hydrogen bond donor. Similarly, the triazole ring could be replaced with other five-membered heterocycles to explore the impact on receptor binding or metabolic stability.

The synthesis of a series of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines demonstrates a synthetic strategy for modifying the triazole portion of a related indole-triazole scaffold. nih.gov This involved the cyclization of indole-3-carboxylic acid hydrazide with carbon disulfide, followed by S-benzylation. A similar approach could be envisioned starting from an appropriately substituted indole-3-acetic acid derivative to generate analogues of this compound.

Furthermore, the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles showcases methods for constructing complex heterocyclic systems attached to a triazole ring, which could be adapted for creating diverse analogues. nih.gov

Analogue Type Synthetic Strategy Rationale for SAR Studies
Side Chain ModificationEtherification or esterification of the hydroxyl group.To evaluate the role of the hydroxyl group in receptor interactions.
Heterocycle ReplacementSubstitution of the 1,2,4-triazole (B32235) with other heterocycles (e.g., 1,2,3-triazole, pyrazole).To investigate the electronic and steric requirements of this moiety for biological activity.
Indole Ring SubstitutionIntroduction of substituents at various positions of the indole nucleus.To probe the effects of modifying the core scaffold on activity and selectivity.

Isotopic Labeling Strategies for Metabolic Fate Elucidation

Isotopic labeling is a powerful technique for elucidating the metabolic fate of chemical compounds. nih.govresearchgate.net By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound, its absorption, distribution, metabolism, and excretion (ADME) can be traced using mass spectrometry-based methods.

For this compound, several isotopic labeling strategies can be envisioned. Deuterium labeling of the ethanol side chain could be achieved by using a deuterated reducing agent during the synthesis. Carbon-13 or nitrogen-15 could be incorporated into the triazole ring by using labeled precursors in its synthesis. For example, the synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives has been reported using labeled reagents. researchgate.net

The study of tryptophan metabolism has utilized ¹⁵N-indole-labeled tryptophan isomers to track their incorporation into indole derivatives, a technique that could be adapted for studying the metabolic pathways of this compound. nih.gov

The choice of the labeling position is critical and should be at a metabolically stable position to avoid loss of the label during biotransformation. Late-stage introduction of the isotopic label is often preferred to maximize efficiency and reduce costs.

Isotope Labeling Position Synthetic Approach Application
Deuterium (²H)Ethanol side chainReduction of a corresponding carboxylic acid or ester with a deuterated reducing agent (e.g., LiAlD₄).To probe kinetic isotope effects in metabolism and as a tracer in metabolic studies.
Carbon-13 (¹³C)Indole or triazole ringUse of ¹³C-labeled starting materials in the synthesis of the heterocyclic cores.To provide a distinct mass signature for tracking the molecule and its metabolites.
Nitrogen-15 (¹⁵N)Triazole ringSynthesis of the triazole ring using ¹⁵N-labeled hydrazine or other nitrogen sources.To trace the metabolic fate of the nitrogen-containing heterocyclic portion of the molecule. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), plays a pivotal role in the structural confirmation of this compound and the identification of potential impurities. In studies focused on the metabolism of rizatriptan, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying various metabolites, including the 6-hydroxy derivative. nih.gov

The process involves the ionization of the parent compound and its metabolites, followed by the separation of ions based on their mass-to-charge ratio (m/z). For structural confirmation, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic fragmentation pattern, or "fingerprint," that helps to confirm the molecular structure. This technique is also highly effective for impurity profiling, as it can detect and identify related substances and degradation products at very low concentrations. nih.gov The specificity of MS/MS allows for the differentiation of isomeric compounds, which is crucial for unambiguous identification.

Precursor Ion (m/z) Product Ions (m/z) Technique Application
270201LC-MS/MSQuantitation of Rizatriptan nih.gov
270.24201.10LC-MS/MSQuantitation of Rizatriptan omicsonline.org
270.39201.3LC-MS/MSQuantitation of Rizatriptan researchgate.net

This table presents data for the parent compound, rizatriptan, as specific fragmentation data for this compound was not available in the search results. The principles of fragmentation would be similar for the metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of molecular structure. For complex molecules like this compound, 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom in the molecule.

In the characterization of rizatriptan metabolites, NMR spectroscopy has been used in conjunction with LC-MS/MS to definitively identify the structure of compounds isolated from urine, including 6-hydroxyrizatriptan. nih.gov NMR data provides unequivocal evidence of the position of the hydroxyl group on the indole ring, confirming the identity as 6-hydroxyrizatriptan. While predicted NMR spectra for the parent compound, rizatriptan, are available, specific experimental data for this compound is less commonly published. drugbank.comdrugbank.com However, the principles of NMR analysis would be directly applicable to its structural determination. hts-110.com

Technique Information Provided
¹H NMRNumber, type, and connectivity of hydrogen atoms
¹³C NMRCarbon framework of the molecule
COSYCorrelation between coupled protons
HSQCCorrelation between protons and directly attached carbons
HMBCCorrelation between protons and carbons over two or three bonds

Chromatographic Separation Techniques for Quantification in Biological Matrices

The quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies. Liquid chromatography, particularly reversed-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for this purpose. nih.govbioanalysis-zone.com

These methods typically utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.govsci-hub.se A mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is used to elute the analytes from the column. nih.govomicsonline.org The use of LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite in complex biological samples. nih.govomicsonline.orgsci-hub.se The selection of appropriate internal standards is crucial for accurate quantification, compensating for variations during sample preparation and analysis. nih.govomicsonline.orgsci-hub.se

Chromatographic Column Mobile Phase Composition Detection Method Application
Lichrospher C18 (4.6mm x 50mm, 5 µm)Acetonitrile-10mM aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v)ESI-MS/MSQuantification of Rizatriptan in human plasma nih.gov
C18 columnMethanol: 5mM ammonium acetate buffer: formic acid (80/20/0.1 v/v/v)ESI-MS/MSQuantification of Rizatriptan in human plasma omicsonline.org
Zorbax XDB C8 column (150 × 4.6 mm i.d.)Not specifiedESI-MS/MSDetermination of Rizatriptan in human plasma nih.gov
Hypurity C18 (50 mm × 4.6 mm, 5 μm)Isocratic conditions (not specified)ESI-MS/MSDetermination of Rizatriptan in human plasma researchgate.net

Method Validation Parameters for Bioanalytical Assays of 6-hydroxyrizatriptan

To ensure the reliability and accuracy of bioanalytical data, the methods used for the quantification of this compound must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govfda.gov The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. austinpublishinggroup.com

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration. nih.govaustinpublishinggroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). nih.govaustinpublishinggroup.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. austinpublishinggroup.com

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. austinpublishinggroup.com

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. sci-hub.seaustinpublishinggroup.com

Recovery: The extraction efficiency of the analytical method for the analyte in the biological matrix. omicsonline.orgaustinpublishinggroup.com

The acceptance criteria for these parameters are well-defined in regulatory guidance documents. who.inteuropa.eu For instance, for accuracy and precision, the mean value should be within ±15% of the nominal value, except at the LOQ, where it should not deviate by more than ±20%. who.inteuropa.eu

Validation Parameter Typical Acceptance Criteria
AccuracyMean concentration within ±15% of nominal (±20% at LLOQ) who.inteuropa.eu
PrecisionCoefficient of Variation (CV) ≤15% (≤20% at LLOQ) who.int
LinearityCorrelation coefficient (r²) ≥ 0.99 japsonline.com
SelectivityNo significant interference at the retention time of the analyte and internal standard austinpublishinggroup.com
StabilityAnalyte concentration within ±15% of the initial concentration sci-hub.se

Pharmacokinetic and Metabolic Investigations of Des Dimethylamino Hydroxyrizatriptan

Biotransformation Pathways of Rizatriptan (B1679398) Leading to 6-hydroxyrizatriptan (B12764725) Formation

The metabolic journey of rizatriptan in the human body is complex, involving several transformation pathways. While the primary route of metabolism is oxidative deamination, a secondary and minor pathway leads to the formation of 6-hydroxyrizatriptan. ncats.iofda.gov This biotransformation occurs through the hydroxylation of the indole (B1671886) ring of the rizatriptan molecule at the 6-position. ncats.iofda.gov This resulting compound, 6-hydroxyrizatriptan, is considered a minor metabolite and is pharmacologically inactive at the 5-HT1B/1D receptors. ncats.iofda.gov

Enzymatic Systems Responsible for 6-hydroxyrizatriptan Generation and Further Metabolism (e.g., Monoamine Oxidase A)

The formation of 6-hydroxyrizatriptan, however, proceeds through a different, minor pathway. While aromatic hydroxylation is typically catalyzed by Cytochrome P450 (CYP) enzymes, the specific isoform responsible for the 6-hydroxylation of rizatriptan is not definitively identified in the cited literature. nih.govnih.govwikipedia.org

Once formed, 6-hydroxyrizatriptan undergoes further phase II metabolism. It is converted into a sulfate (B86663) conjugate, identified as 6-hydroxy-rizatriptan sulfate. fda.govnih.gov This conjugation reaction is presumed to be carried out by sulfotransferase (SULT) enzymes, which facilitate the addition of a sulfonate group, increasing the water solubility of the metabolite and preparing it for excretion.

In Vitro and In Vivo Metabolic Stability of 6-hydroxyrizatriptan

Specific data on the in vitro and in vivo metabolic stability of the 6-hydroxyrizatriptan metabolite are not detailed in the reviewed scientific literature. Metabolic stability assays are crucial in drug discovery to determine a compound's susceptibility to metabolic enzymes and to predict its clearance in the body. bioivt.comwuxiapptec.com

These assays typically involve incubating a compound with metabolically active test systems, such as liver microsomes, S9 fractions, or hepatocytes, and measuring the rate of its disappearance over time. springernature.com The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (Clint), which can be used to rank compounds and predict in vivo pharmacokinetic properties. springernature.comthermofisher.com While this is a standard practice for parent drug candidates, extensive stability data for minor metabolites like 6-hydroxyrizatriptan are not always publicly reported.

Excretion Profiles and Mass Balance Studies of Rizatriptan Metabolites

Mass balance studies using radiolabeled [¹⁴C]rizatriptan have been conducted to determine the excretion routes of the parent drug and its various metabolites. Following a single 10 mg oral dose, approximately 82% of the total radioactivity was recovered in the urine and 12% in the feces over 120 hours. fda.govnih.gov

These studies have confirmed that rizatriptan is extensively metabolized, with unchanged rizatriptan accounting for only about 14% of an oral dose excreted in the urine. nih.gov A high-dose study identified five metabolites in the urine: triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N(10)-monodesmethyl-rizatriptan. nih.gov

While the urinary excretion of the major metabolites has been quantified, specific quantitative values for the minor 6-hydroxyrizatriptan and its sulfate conjugate are not provided in the primary studies. nih.gov The data clearly establishes their presence in urine, confirming this as a route of elimination for these compounds. nih.gov

Urinary Excretion of Rizatriptan and Major Metabolites After Oral and Intravenous Doses

Compound % of Dose Excreted in Urine (10 mg Oral Dose) % of Dose Excreted in Urine (3 mg IV Dose)
Unchanged Rizatriptan 14% 26%
Triazolomethyl-indole-3-acetic acid 51% 35%
Rizatriptan-N(10)-oxide 2% 4%
6-hydroxyrizatriptan Identified, not quantified Identified, not quantified
6-hydroxyrizatriptan sulfate Identified, not quantified Identified, not quantified

Data sourced from a study investigating the disposition and pharmacokinetics of rizatriptan in humans. nih.gov

Pharmacological and Receptor Binding Studies of Des Dimethylamino Hydroxyrizatriptan

Evaluation of 6-hydroxyrizatriptan (B12764725) Affinity for Serotonin (B10506) Receptors (5-HT1B/1D)

Rizatriptan's therapeutic efficacy in the treatment of migraine is attributed to its high-affinity binding to and activation of 5-HT1B and 5-HT1D receptors. fda.govnih.govnih.gov In contrast, its metabolite, 6-hydroxyrizatriptan, is characterized by its lack of significant activity at these crucial receptors. fda.govnih.govdrugbank.comncats.io This inactivity extends to its sulfate (B86663) conjugate, another minor metabolite. fda.govnih.govdrugbank.comncats.io

While specific quantitative binding affinity data such as Ki or IC50 values for 6-hydroxyrizatriptan are not extensively reported in publicly available scientific literature, regulatory documents and drug information databases consistently classify it as pharmacologically inactive at the 5-HT1B/1D receptors. fda.govnih.govdrugbank.comncats.io This indicates that the structural modification of adding a hydroxyl group at the 6-position of the indole (B1671886) ring, followed by the removal of the dimethylamino group, significantly diminishes its ability to bind to the target receptors of the parent compound.

For comparative purposes, the parent compound, rizatriptan (B1679398), demonstrates high affinity for human cloned 5-HT1B and 5-HT1D receptors. fda.govnih.gov

Table 1: Reported Activity of Rizatriptan and its Metabolites at 5-HT1B/1D Receptors

CompoundReported Activity at 5-HT1B/1D Receptors
RizatriptanActive agonist fda.govnih.govdrugbank.comncats.io
Des(dimethylamino)hydroxyrizatriptan (6-hydroxyrizatriptan) Inactive fda.govnih.govdrugbank.comncats.io
6-hydroxyrizatriptan sulfate conjugateInactive fda.govnih.govdrugbank.comncats.io
N-monodesmethyl-rizatriptanActive, with activity similar to parent compound fda.govdrugbank.comncats.ioresearchgate.net
Indole acetic acid metaboliteInactive fda.govdrugbank.comncats.io
Rizatriptan N-oxideInactive fda.govdrugbank.comncats.io

This table is based on qualitative statements from the cited sources, as specific binding affinity values for the inactive metabolites are not available.

Functional Characterization of 6-hydroxyrizatriptan in Cellular and Tissue Assays

Consistent with its negligible binding affinity, there is no evidence from in vitro functional assays to suggest that 6-hydroxyrizatriptan acts as an agonist or antagonist at 5-HT1B/1D receptors. Functional assays, which measure the physiological response of cells or tissues upon compound exposure, are crucial for determining a compound's intrinsic activity. For instance, the vasoconstrictor activity of rizatriptan has been demonstrated in preparations of rabbit saphenous vein and human middle cerebral and coronary arteries, which is a functional consequence of 5-HT1B receptor activation. fda.gov The lack of reports on similar studies for 6-hydroxyrizatriptan further supports its classification as a pharmacologically inactive metabolite.

Assessment of Potential Neuropharmacological Activity of the Metabolite

The neuropharmacological effects of triptans are primarily mediated by their agonist activity at 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. nih.govnih.gov This interaction leads to the constriction of dilated cranial vessels, inhibition of neuropeptide release, and a reduction in the transmission of pain signals. nih.govnih.gov Given that 6-hydroxyrizatriptan is inactive at these receptors, it is not expected to possess any significant neuropharmacological activity relevant to the treatment of migraine. fda.govnih.govdrugbank.comncats.io The primary route of rizatriptan metabolism leads to the formation of an indole acetic acid metabolite, which is also inactive. fda.govdrugbank.com A minor metabolite, N-monodesmethyl-rizatriptan, does retain pharmacological activity similar to the parent compound. fda.govdrugbank.comncats.ioresearchgate.net

Comparative Pharmacology of this compound with Parent Compound

The pharmacological profile of this compound stands in stark contrast to its parent compound, rizatriptan.

Receptor Affinity and Activity: Rizatriptan is a potent agonist at 5-HT1B and 5-HT1D receptors, which is the cornerstone of its clinical efficacy. fda.govnih.gov Conversely, 6-hydroxyrizatriptan is devoid of this activity. fda.govnih.govdrugbank.comncats.io

Metabolic Pathway: The formation of 6-hydroxyrizatriptan is part of the metabolic cascade of rizatriptan. psu.edunih.gov Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite. fda.govdrugbank.com The formation of other minor metabolites, including the inactive 6-hydroxy compound and its sulfate conjugate, represents alternative metabolic pathways. fda.govdrugbank.comncats.ionih.gov

Molecular and Cellular Mechanisms of Des Dimethylamino Hydroxyrizatriptan Action

Investigation of Intracellular Signaling Pathways Modulated by 6-hydroxyrizatriptan (B12764725)

There is currently a lack of specific studies investigating the intracellular signaling pathways directly modulated by 6-hydroxyrizatriptan. As a pharmacologically inactive metabolite, it is not expected to significantly engage with the 5-HT1B/1D receptors or trigger the downstream signaling cascades associated with the parent compound, rizatriptan (B1679398). drugbank.comnih.gov The primary metabolism of rizatriptan leads to an indole (B1671886) acetic acid metabolite, which is also inactive at the 5-HT1B/1D receptor. pharmgkb.orgnih.gov

Proteomic and Gene Expression Profiling in Response to Metabolite Exposure

Scientific literature does not currently contain specific data on proteomic or gene expression profiling in response to exposure to Des(dimethylamino)hydroxyrizatriptan. Such studies are typically conducted on compounds with known biological activity to elucidate their mechanisms of action and potential off-target effects. Given that 6-hydroxyrizatriptan is considered inactive, it has not been a primary subject for this type of in-depth molecular analysis.

Metabolomics Approaches to Characterize Endogenous Perturbations by 6-hydroxyrizatriptan

There are no available metabolomics studies specifically designed to characterize endogenous perturbations caused by the administration of 6-hydroxyrizatriptan. Metabolomics research would typically be employed to understand the systemic effects of a biologically active compound. As a minor and inactive metabolite, the impact of 6-hydroxyrizatriptan on the broader metabolome is presumed to be negligible.

Elucidation of Specific Protein-Metabolite Interactions

Specific protein-metabolite interaction studies for 6-hydroxyrizatriptan are not found in the current body of scientific literature. The binding affinity of this metabolite for the primary targets of rizatriptan, the 5-HT1B and 5-HT1D receptors, is considered insignificant. drugbank.comnih.gov Research on protein binding has concentrated on the parent drug to understand its pharmacokinetic and pharmacodynamic properties.

Structure Activity Relationship Sar and Computational Modeling of Des Dimethylamino Hydroxyrizatriptan Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Metabolite Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of novel or even unsynthesized compounds, thereby prioritizing synthetic efforts. jubilantbiosys.com For a series of analogues based on the Des(dimethylamino)hydroxyrizatriptan scaffold, a QSAR study would be instrumental in predicting their potential agonist activity at the 5-HT1B/1D receptors, the primary targets for triptans. researchgate.netnih.gov

A typical QSAR workflow involves several key steps:

Data Set Selection: A series of this compound analogues would be synthesized and their biological activity (e.g., binding affinity or functional potency (pEC50) at 5-HT1B/1D receptors) would be experimentally determined. mdpi.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links the calculated descriptors (independent variables) to the observed biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and by using an external test set of compounds not used in model generation. jubilantbiosys.comnih.gov

For the this compound scaffold, a QSAR model could reveal key structural requirements for activity. For instance, studies on other serotonergic ligands have shown that properties like lipophilicity and specific steric fields are crucial for receptor affinity. researchgate.netmdpi.com A hypothetical QSAR study might explore how modifying the hydroxyl group of the side chain or substituting various positions on the indole (B1671886) ring affects receptor binding. The resulting model could be expressed in an equation and visualized through contour maps, guiding the design of new analogues with potentially enhanced activity. mdpi.commdpi.com

Table 1: Hypothetical QSAR Data for this compound Analogues

This interactive table illustrates the type of data used in a QSAR study. Users can sort the data by clicking on the column headers to see how different physicochemical properties might correlate with predicted biological activity.

Compound IDR1-SubstituentMolecular Weight ( g/mol )LogPPredicted pEC50 (5-HT1B)
1-H (Parent)244.281.26.5
2-F262.271.46.8
3-Cl278.731.77.1
4-CH3258.311.66.9
5-OCH3274.311.36.6
6-CF3312.282.17.5

Molecular Docking and Dynamics Simulations to Understand Binding Modes

To visualize how this compound and its analogues interact with their target receptors at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov These structure-based drug design techniques rely on the known three-dimensional structure of the target protein, which for triptans are the 5-HT1B and 5-HT1D receptors. nih.govnih.gov The availability of crystal structures for human serotonin (B10506) receptors has been critical for enabling such detailed structural analyses. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation (pose) of a ligand when bound to a receptor's binding site. nih.gov For this compound, docking into the 5-HT1B receptor structure would reveal key interactions. Based on studies of similar ligands, the indole nitrogen would likely form a hydrogen bond with a key serine or threonine residue in transmembrane helix 5 (TM5), while the triazole ring would fit into an extended binding pocket. nih.gov The ethyl-alcohol side chain, which differentiates this metabolite from rizatriptan (B1679398), would be oriented towards a specific sub-pocket, and its hydroxyl group could form additional hydrogen bonds with receptor residues, potentially altering the binding affinity compared to the parent drug.

Molecular Dynamics (MD) simulations provide insights into the flexibility of the ligand and receptor, simulating their movement over time. nih.govnih.gov An MD simulation of the this compound-5-HT1B receptor complex, typically lasting for nanoseconds to microseconds, would assess the stability of the docked pose. nih.gov It helps to refine the binding mode and can reveal the role of water molecules in mediating interactions, as well as conformational changes in the receptor upon ligand binding. researchgate.netnumberanalytics.com Analysis of the simulation can confirm the persistence of key hydrogen bonds and hydrophobic interactions, providing a more accurate picture of the binding energetics. nih.gov

Table 2: Potential Interacting Residues for this compound in the 5-HT1B Receptor Binding Site

This table, based on published data for related ligands, lists key amino acid residues within the 5-HT1B receptor that are likely to form significant interactions with this compound. nih.govresearchgate.net

Receptor ResidueLocationPotential Interaction TypeInteracting Ligand Moiety
Asp129TM3Ionic / H-BondProtonated Amine (if present)
Ser199TM5Hydrogen BondIndole N-H
Thr200TM5Hydrogen BondSide Chain -OH
Trp327TM6π-π StackingIndole Ring
Phe330TM6HydrophobicIndole Ring / Side Chain
Phe351TM7HydrophobicTriazole Ring

Ligand-Based and Structure-Based Drug Design Principles Applied to the 6-hydroxyrizatriptan (B12764725) Scaffold

Drug design strategies are broadly categorized as ligand-based or structure-based. jubilantbiosys.comnih.gov Both approaches can be powerfully applied to the 6-hydroxyrizatriptan scaffold to design novel analogues with improved properties. 6-hydroxyrizatriptan is a known metabolite of rizatriptan, featuring a hydroxyl group on the indole ring, which provides a new chemical handle for synthetic modification. drugbank.com

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown, relying instead on the knowledge of molecules known to be active. jubilantbiosys.comnih.gov A pharmacophore model could be developed based on the structures of potent 5-HT1B/1D agonists like rizatriptan, sumatriptan, and zolmitriptan. nih.gov This model would define the essential 3D arrangement of chemical features required for activity, such as a hydrogen bond donor (the indole N-H), an aromatic ring, and a hydrogen bond acceptor (the triazole nitrogens). The 6-hydroxyrizatriptan scaffold could then be used as a template, with new derivatives being designed to fit this pharmacophore model while exploring new chemical space via modifications at the 6-position hydroxyl group.

Structure-Based Drug Design (SBDD) leverages the known 3D structure of the 5-HT1B receptor. nih.govnih.gov Using the 6-hydroxyrizatriptan scaffold docked into the receptor's binding site, medicinal chemists can rationally design modifications. The 6-hydroxy group points towards a specific region of the binding pocket, and SBDD would guide the design of substituents at this position to form new, favorable interactions with nearby amino acid residues. For example, a substituent could be designed to form a hydrogen bond with a polar residue or to occupy a small hydrophobic pocket, thereby potentially increasing binding affinity or subtype selectivity over other serotonin receptors like 5-HT2B. nih.gov

In Silico Prediction of Metabolite Reactivity and Metabolism

Predicting the metabolic fate of a compound is a critical part of drug discovery. researchgate.net In silico metabolism prediction tools can forecast the likely metabolic transformations a molecule will undergo in the body, identify the enzymes responsible, and predict the reactivity of the resulting metabolites. nih.gov

Rizatriptan's primary metabolic pathway involves oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole acetic acid metabolite. drugbank.com The compound this compound, or 2-(5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl)ethanol, is the key alcohol intermediate in this pathway.

Computational metabolism prediction software, which can be rule-based or use machine learning models, would analyze the structure of rizatriptan and identify the N,N-dimethylaminoethyl group as a primary site of metabolism (SoM) for MAO-A. researchgate.net These tools would predict the formation of an unstable aldehyde intermediate, which is then reduced to the this compound alcohol or oxidized to the main carboxylic acid metabolite.

Furthermore, these programs can predict the subsequent reactivity of the this compound metabolite itself. The primary alcohol group would be identified as a potential site for Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, or further oxidation to the corresponding carboxylic acid by alcohol dehydrogenases. researchgate.net Such predictions are vital for identifying potentially reactive or active metabolites early in the drug development process, helping to design safer and more effective drug candidates.

Table 3: Predicted Metabolic Transformations for Rizatriptan and its Metabolites

This table outlines the likely metabolic pathways for rizatriptan, including the formation of this compound, as would be predicted by in silico metabolism software.

Parent CompoundMetabolic ReactionKey Enzyme FamilyResulting Metabolite
RizatriptanOxidative Deamination (via aldehyde)MAO-ATriazolomethyl-indole-3-acetic acid
RizatriptanReduction of aldehyde intermediateADH/ALRThis compound
RizatriptanN-DemethylationCYP450 (minor)N-monodesmethyl-rizatriptan
Rizatriptan6-HydroxylationCYP450 (minor)6-hydroxy-rizatriptan
This compoundOxidationADHTriazolomethyl-indole-3-acetic acid
This compoundGlucuronidationUGTThis compound-O-glucuronide
6-hydroxy-rizatriptanSulfationSULT6-hydroxy-rizatriptan sulfate (B86663)

Preclinical Toxicology and Safety Assessment of Des Dimethylamino Hydroxyrizatriptan

In Vitro Cytotoxicity and Apoptosis Induction Studies

Comprehensive literature and database searches did not yield specific studies on the in vitro cytotoxicity or apoptosis-inducing potential of Des(dimethylamino)hydroxyrizatriptan. This compound is a minor metabolite of rizatriptan (B1679398) and is considered pharmacologically inactive at the 5-HT1B/1D receptor. fda.gov Preclinical safety assessments have primarily focused on the parent compound, rizatriptan. fda.gov While general methodologies for assessing in vitro cytotoxicity exist, such as the MTT assay and lactate (B86563) dehydrogenase (LDH) release assays, no public records of these tests being applied specifically to this compound were found. Similarly, there is no available data from studies investigating markers of apoptosis, such as caspase activation or DNA fragmentation, in response to this specific metabolite.

Investigation of Metabolite-Induced Oxidative Stress and Mitochondrial Dysfunction

No dedicated studies investigating oxidative stress or mitochondrial dysfunction induced by this compound were identified in the available scientific literature. While some research has explored the potential for the parent drug, rizatriptan, to cause liver toxicity through mechanisms involving reactive oxygen species (ROS) formation and mitochondrial depolarization in isolated rat hepatocytes, these findings are not specific to the 6-hydroxy metabolite. researchgate.net General research indicates that drug metabolites can induce oxidative stress, but specific data for this compound is not available. researchgate.net

Identification of Biomarkers for Metabolite-Mediated Adverse Effects

There are no specific biomarkers identified for adverse effects mediated by this compound. The identification of biomarkers for drug toxicity is an active area of research, but such studies have not been published for this particular inactive metabolite. nih.gov The focus of safety and adverse event monitoring for rizatriptan has been on the clinical effects of the parent compound. hres.canih.govmayoclinic.org

Translational Implications and Future Research Directions for Des Dimethylamino Hydroxyrizatriptan

Significance of Metabolite Research in Understanding Clinical Outcomes of Rizatriptan (B1679398)

Investigating less-abundant metabolites like Des(dimethylamino)hydroxyrizatriptan is crucial for a comprehensive understanding. The presence and concentration of such metabolites can provide clues about secondary metabolic pathways, which may become more significant in specific patient populations or during co-administration of other drugs that affect primary metabolic routes, such as propranolol's interaction with MAO-A. wikipedia.orgwikipedia.org A complete characterization of all metabolites helps explain inter-individual differences in drug response and the occurrence of unexpected adverse events, ultimately leading to more personalized and effective migraine treatment. nih.gov

Potential as a Pharmacokinetic or Pharmacodynamic Biomarker

Metabolites are increasingly recognized for their potential as biomarkers that can inform drug development and clinical practice. nih.gov A biomarker is a measurable indicator of a biological state or condition. veedalifesciences.com They can be categorized as pharmacokinetic (PK), reflecting what the body does to a drug, or pharmacodynamic (PD), describing what the drug does to the body. veedalifesciences.com

Pharmacokinetic (PK) Biomarker: The concentration of this compound in plasma or urine could serve as a PK biomarker. Its level might provide a more detailed picture of the specific metabolic pathways being utilized in an individual. For example, elevated levels of this metabolite could indicate saturation or inhibition of the primary MAO-A pathway, providing insight into the drug's clearance rate and potential for accumulation or drug-drug interactions. nih.gov

Pharmacodynamic (PD) Biomarker: If this compound is found to have its own biological activity—either by interacting with 5-HT receptors or other targets—it could function as a PD biomarker. veedalifesciences.com Its concentration could then be correlated with specific therapeutic effects or side effects not fully explained by the parent drug alone. nih.gov Quantifying such PD markers is vital for assessing a drug's mechanism of action, efficacy, and optimal dosage during clinical trials. veedalifesciences.com

Further research is needed to validate this compound in these roles, a process that involves developing robust analytical methods and conducting extensive clinical studies. nih.gov

Challenges and Opportunities in Metabolite-Focused Drug Discovery

Focusing on metabolites like this compound for drug discovery presents both significant hurdles and promising opportunities.

Challenges:

Complexity and Identification: The human metabolome is incredibly complex, containing thousands of small molecules. nih.gov Identifying and structurally characterizing low-abundance metabolites is a significant analytical challenge that requires sophisticated techniques like mass spectrometry and NMR. news-medical.netresearchgate.net

Biomarker Validation: Moving a potential metabolite biomarker from discovery to clinical validation is a costly and lengthy process. news-medical.net Over the last 15 years, despite numerous studies, only a small number of biomarkers have been fully validated for therapeutic implementation. news-medical.net

Reproducibility: Ensuring that measurements of a specific metabolite are reproducible across different laboratories is a difficult and time-consuming task, especially for minor metabolites. news-medical.net

Opportunities:

Novel Therapeutics: Metabolites can possess unique pharmacological profiles distinct from their parent compounds. Investigating these molecules can uncover novel therapeutic agents. news-medical.netnih.gov Endogenous metabolites, those the body produces on its own, may offer the same therapeutic impact as a traditional drug but with a lower risk of toxicity. news-medical.net

Understanding Mechanisms: Studying the full metabolic profile of a drug can reveal its mechanism of action in greater detail and identify new targets for therapeutic intervention. nih.govmetabolon.com

Personalized Medicine: Metabolomics can help stratify patients in clinical trials, identifying those most likely to respond to a drug or those at higher risk for adverse effects, maximizing the chances of trial success. metabolon.com

Integration of Systems Biology Approaches for Holistic Understanding

To fully grasp the role of this compound, a reductionist approach focusing on a single molecule is insufficient. Systems biology offers a holistic framework by integrating multiple layers of biological information, including genomics, transcriptomics, and metabolomics (the "omics" cascade). technologynetworks.com This approach allows researchers to model the complex network of interactions that govern a drug's journey through the body.

By combining data on genetic variations in metabolic enzymes (genomics), the expression levels of these enzymes (transcriptomics), and the resulting metabolite concentrations (metabolomics), a comprehensive model of rizatriptan metabolism can be built. news-medical.net Such a model could predict how factors like genetics, diet, or co-administered drugs influence the production of this compound. nih.gov Furthermore, it could connect the presence of this metabolite to downstream effects on migraine-related pathways, such as those involving cAMP and fatty acid oxidation, which have been implicated in the mechanism of triptans. news-medical.net This integrated understanding is crucial for moving beyond simple cause-and-effect relationships to a more nuanced view of drug action.

Exploration of Novel Therapeutic Uses or Repurposing Potential based on Metabolite Profile

A significant opportunity in pharmacology lies in the discovery that drug metabolites can have their own therapeutic uses, which may differ from the parent drug. The unique structure of this compound—lacking the dimethylamino group and possessing an added hydroxyl group compared to rizatriptan—could confer a different binding affinity for various receptors or enzymes. ncats.io

This opens the door for exploring its repurposing potential. High-throughput screening methods could be used to test this compound against large libraries of biological targets to identify any novel activities. news-medical.net For example, while rizatriptan is a potent vasoconstrictor used for acute migraine treatment, its metabolite might have a different, perhaps non-vasoactive, neuromodulatory role that could be beneficial for other neurological conditions or even for migraine prophylaxis. medlineplus.govnih.gov The discovery of a metabolite with a favorable activity and safety profile could lead to the development of a new therapeutic agent derived directly from our understanding of how an existing drug is processed in the body. news-medical.net

Q & A

Q. What are the established synthetic pathways for Des(dimethylamino)hydroxyrizatriptan, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as alkylation, amination, or hydroxylation. Key factors include temperature control (e.g., 60–80°C for amine coupling), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires iterative testing via fractional factorial designs to isolate critical variables. Purity is assessed using HPLC (≥95% threshold) and recrystallization in ethanol/water mixtures. Always report reaction conditions in a standardized table format, including solvent, catalyst, temperature, and yield .

Q. How is the structural identity of this compound rigorously confirmed, and what spectroscopic criteria are critical for unambiguous characterization?

  • Methodological Answer : Structural confirmation relies on a combination of 1H^1H-NMR (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm), 13C^{13}C-NMR (quaternary carbon peaks), and high-resolution mass spectrometry (HRMS) with <5 ppm error. X-ray crystallography is preferred for absolute configuration determination. Purity must be validated via melting point consistency (±2°C) and elemental analysis (<0.4% deviation). Include spectral data in supplementary materials with annotated peak assignments .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological activity?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin receptors) and functional assays (e.g., cAMP modulation in HEK293 cells). Dose-response curves (IC50_{50}/EC50_{50}) should be generated using non-linear regression models. Include positive controls (e.g., sumatriptan) and validate results across ≥3 independent replicates. Data should be tabulated with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize enantiomeric impurities?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Kinetic resolution during crystallization (e.g., using (R)-mandelic acid) can enhance stereopurity. Computational modeling (DFT for transition-state analysis) aids in predicting optimal reaction pathways .

Q. How should contradictions in reported biological activity data for this compound across different in vitro models be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like cell line origin (e.g., CHO vs. HEK293), assay buffers (pH 7.4 vs. 7.0), and ligand concentrations. Use Cohen’s d to quantify effect size discrepancies. Validate findings via orthogonal assays (e.g., calcium flux vs. GTPγS binding). Tabulate results in a comparative matrix highlighting methodological divergences .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) under inert atmospheres (N2_2) with antioxidants (e.g., BHT at 0.01% w/v). Monitor degradation via UPLC-MS to identify major degradation products (e.g., N-oxide derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions. Include degradation pathways in supplementary schematics .

Q. Which computational modeling approaches effectively predict the metabolic stability of this compound, and how do they correlate with in vivo pharmacokinetic data?

  • Methodological Answer : Use QSAR models (e.g., MetaSite, StarDrop) to predict cytochrome P450 metabolism. Validate with in vitro microsomal assays (human liver microsomes, CLint_{int} values). Correlate in silico predictions with in vivo PK parameters (e.g., AUC, t1/2_{1/2}) from rodent studies. Apply Bland-Altman analysis to assess model bias .

Data Presentation Guidelines

  • Table 1 : Example Synthetic Route Comparison

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1DMF, K2_2CO3_3, 80°C6892
    2Pd/C, H2_2, EtOH8598
  • Table 2 : In Vitro Activity Data Matrix

    Assay TypeCell LineIC50_{50} (nM)95% CI
    BindingCHO12.310.5–14.1
    FunctionalHEK2938.77.2–10.2

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.